

An In-depth Technical Guide to Calcium Methoxyethoxide: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium methoxyethoxide*

Cat. No.: *B8654257*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium methoxyethoxide, with the chemical formula $C_6H_{14}CaO_4$, is a calcium alkoxide that has garnered significant interest as a catalyst and precursor in various chemical syntheses. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of **Calcium methoxyethoxide**, with a focus on its relevance to researchers in the fields of materials science and drug development. Detailed experimental protocols and quantitative data are presented to facilitate its practical application and further investigation.

Discovery and History

While the precise date and discoverer of **Calcium methoxyethoxide** are not well-documented in readily available literature, its development can be understood within the broader context of the study of metal alkoxides. Metal alkoxides, including those of calcium, have been subjects of scientific inquiry for their catalytic and chemical precursor properties. The synthesis of calcium alkoxides is achieved through the reaction of calcium metal with the corresponding alcohol. One of the key methods for the preparation of **Calcium methoxyethoxide** was detailed in research conducted by Pickup et al.^[1]. This compound is valued in synthetic chemistry for its

ability to introduce calcium into a system in a soluble form, which is particularly useful in sol-gel processes and the synthesis of specialized polymers and pharmaceuticals.[2]

Physicochemical Properties

Calcium methoxyethoxide is formally known as Calcium bis(2-methoxyethanolate).[3] A summary of its key physical and chemical properties is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₄ CaO ₄	[3]
Molecular Weight	190.25 g/mol	[3]
CAS Number	28099-67-4	[2][4]
Appearance	Typically a solution in 2-methoxyethanol	[5]
Boiling Point	118 °C (of 2-methoxyethanol)	[2]
Flash Point	48 °C (of 2-methoxyethanol)	[2]
Density	1.01 g/cm ³ (for a 20% solution)	[2]
Solubility	Soluble in alcohols	
Synonyms	Calcium bis(2-methoxyethoxide), Calcium di(methoxyethoxide), Calcium 2-methoxyethanolate	[2]

Synthesis of Calcium Methoxyethoxide

The synthesis of **Calcium methoxyethoxide** is typically achieved through the direct reaction of calcium metal with 2-methoxyethanol. The following experimental protocol is based on the method described by Pickup et al.[1].

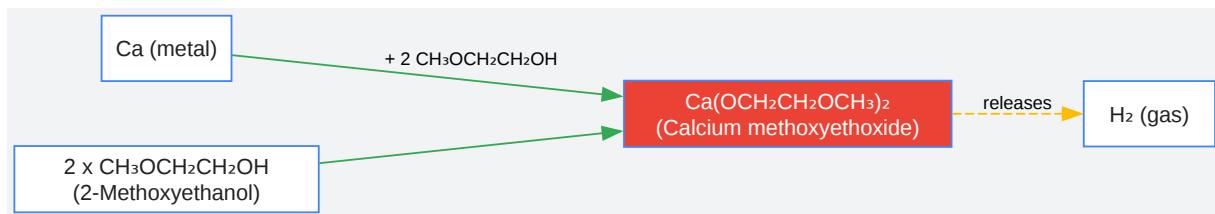
Experimental Protocol: Synthesis of Calcium Methoxyethoxide[1]

Materials:

- Calcium metal (1 g)
- 2-methoxyethanol (24 ml)
- Argon or Nitrogen gas supply
- Schlenk line or similar inert atmosphere apparatus
- Reaction flask
- Heating mantle with stirrer
- Centrifuge and centrifuge tubes

Procedure:

- Under an inert argon atmosphere, add 1 g of calcium metal to a reaction flask.
- Add 24 ml of 2-methoxyethanol to the flask.
- Heat the reaction mixture to 80 °C with continuous stirring.
- Maintain the reaction at 80 °C for 24 hours.
- After 24 hours, cool the reaction mixture to room temperature.
- Transfer the resulting solution to centrifuge tubes under an inert atmosphere.
- Centrifuge the solution at 6000 rpm for 10 minutes to separate any unreacted calcium metal.
- Decant the supernatant containing the **Calcium methoxyethoxide** solution into a clean, dry storage vessel under an inert atmosphere.


Concentration Determination (Gravimetric Analysis):[\[1\]](#)

- Take a known volume of the **Calcium methoxyethoxide** solution.

- Heat the solution to 1050 °C for 12 hours to evaporate the solvent and convert the **Calcium methoxyethoxide** to Calcium Oxide (CaO).
- The weight of the resulting CaO can be used to calculate the molar concentration of the original solution.

Reaction Pathway

The synthesis of **Calcium methoxyethoxide** involves the reaction of calcium metal with two equivalents of 2-methoxyethanol, resulting in the formation of the calcium alkoxide and the liberation of hydrogen gas.

[Click to download full resolution via product page](#)

Caption: Synthesis of **Calcium Methoxyethoxide**.

Characterization

The characterization of **Calcium methoxyethoxide** is crucial for confirming its structure and purity. The following techniques are typically employed:

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule. For calcium alkoxides, one would expect to observe C-H stretching and bending vibrations, as well as Ca-O stretching vibrations.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the methoxyethoxide ligand and its coordination to the calcium ion.[6] While challenging due to its low natural abundance and quadrupolar nature, ⁴³Ca NMR could offer direct insight into the calcium coordination environment.[6]

- Elemental Analysis: Techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) can be used to accurately determine the calcium content in a sample.[\[6\]](#)

Applications in Research and Development

Calcium methoxyethoxide serves as a valuable reagent in several areas of chemical research and development:

- Catalysis: It is utilized as a catalyst in various organic reactions, including polymerization processes.[\[2\]](#) Its catalytic activity is attributed to the basicity of the alkoxide groups and the Lewis acidity of the calcium ion.
- Precursor for Calcium-Based Materials: **Calcium methoxyethoxide** is a key precursor in the synthesis of other calcium-containing compounds and materials.[\[2\]](#) Its solubility in organic solvents makes it particularly suitable for sol-gel processes to create homogeneous calcium-containing glasses and ceramics.
- Pharmaceutical Synthesis: In the pharmaceutical industry, it can be employed as a catalyst in the synthesis of drug molecules.[\[2\]](#)

Logical Workflow for Application in Sol-Gel Synthesis

The use of **Calcium methoxyethoxide** as a precursor in sol-gel synthesis follows a logical workflow to produce calcium-containing materials.

[Click to download full resolution via product page](#)

Caption: Sol-Gel Synthesis Workflow.

Safety and Handling

Calcium methoxyethoxide is typically handled as a solution in 2-methoxyethanol, which is a flammable and toxic solvent. It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves and safety glasses. The solution is moisture-sensitive and should be stored under an inert atmosphere to prevent hydrolysis.^[5]

Conclusion

Calcium methoxyethoxide is a versatile and valuable compound for researchers in materials science and drug development. Its utility as a soluble calcium source makes it an important precursor for the synthesis of advanced materials and a useful catalyst in organic synthesis. The detailed protocols and data provided in this guide are intended to support its effective and safe use in the laboratory and to encourage further exploration of its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. kar.kent.ac.uk [kar.kent.ac.uk]
- 2. lookchem.com [lookchem.com]
- 3. Calcium methoxyethoxide | C6H14CaO4 | CID 86732948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. gelest.com [gelest.com]
- 6. Calcium Methoxyethoxide for Bioactive Hybrids [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Calcium Methoxyethoxide: Discovery, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8654257#discovery-and-history-of-calcium-methoxyethoxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com